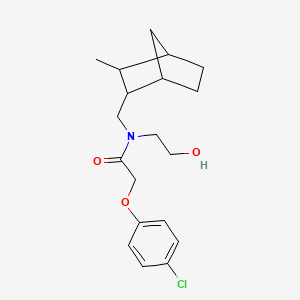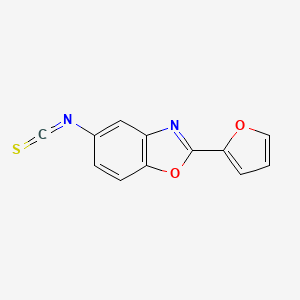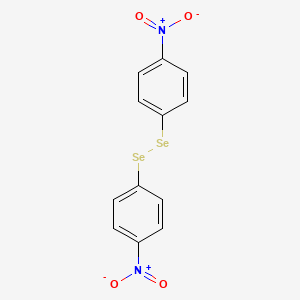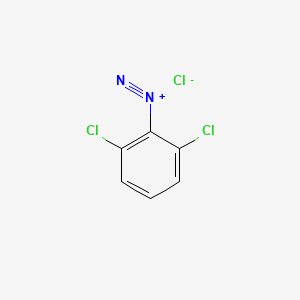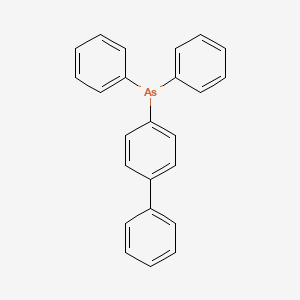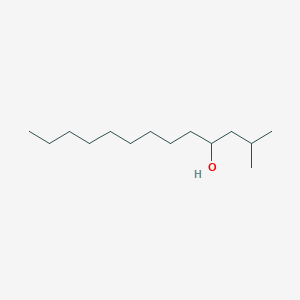
2-Methyltridecan-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyltridecan-4-OL is an organic compound belonging to the class of alcohols It is characterized by a hydroxyl group (-OH) attached to the fourth carbon of a 2-methyltridecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltridecan-4-OL can be achieved through several methods. One common approach involves the reduction of 2,2-dimethyl-3-decylthiirane. Another method includes the reduction of 2-iodo-2-methyltridecane using metallic lanthanum in tetrahydrofuran . Additionally, hydrogenation of 13-bromo-2-methyldecan-2-ol in the presence of Raney nickel catalyst can also yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyltridecan-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of 2-methyltridecan-4-one or 2-methyltridecanal.
Reduction: Formation of 2-methyltridecane.
Substitution: Formation of 2-methyltridecan-4-yl halides.
Scientific Research Applications
2-Methyltridecan-4-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 2-Methyltridecan-4-OL involves its interaction with various molecular targets and pathways. For instance, it may exert antimicrobial effects by disrupting the cell membrane integrity of bacteria. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tridecane: A straight-chain alkane with 13 carbon atoms.
2-Methyltridecane: An isomer of tridecane with a methyl group at the second carbon.
Tridecan-2-one: A ketone derivative of tridecane.
Tridecanal: An aldehyde derivative of tridecane.
Uniqueness
2-Methyltridecan-4-OL is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
CAS No. |
36691-77-7 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
2-methyltridecan-4-ol |
InChI |
InChI=1S/C14H30O/c1-4-5-6-7-8-9-10-11-14(15)12-13(2)3/h13-15H,4-12H2,1-3H3 |
InChI Key |
PILRPVRUIATWPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
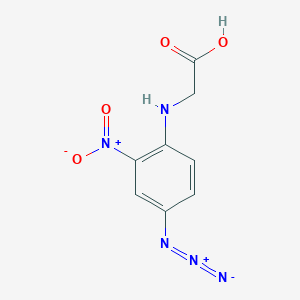
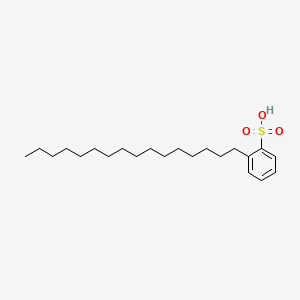
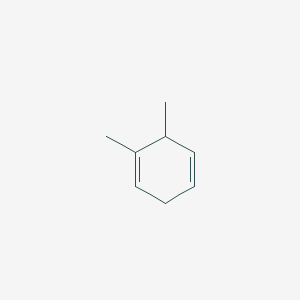
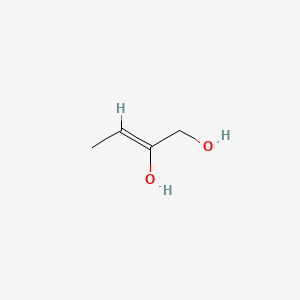

![Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14666722.png)
